molecular formula C18H26N2O5S B5335117 4-{4-[(4-butylphenyl)sulfonyl]-1-piperazinyl}-4-oxobutanoic acid

4-{4-[(4-butylphenyl)sulfonyl]-1-piperazinyl}-4-oxobutanoic acid

Katalognummer: B5335117
Molekulargewicht: 382.5 g/mol
InChI-Schlüssel: NGFFEXBVXUGMOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{4-[(4-butylphenyl)sulfonyl]-1-piperazinyl}-4-oxobutanoic acid, also known as BB-94, is a chemical compound that belongs to the family of hydroxamic acids. BB-94 is a potent inhibitor of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the breakdown of extracellular matrix (ECM) components. MMPs are involved in a variety of physiological and pathological processes, including tissue remodeling, wound healing, and cancer metastasis. The inhibition of MMPs by BB-94 has been shown to have therapeutic potential in various diseases, including cancer.

Wirkmechanismus

4-{4-[(4-butylphenyl)sulfonyl]-1-piperazinyl}-4-oxobutanoic acid works by inhibiting the activity of MMPs, which are enzymes that degrade ECM components such as collagen, elastin, and proteoglycans. MMPs are involved in various physiological and pathological processes, including tissue remodeling, wound healing, and cancer metastasis. The inhibition of MMPs by this compound prevents the breakdown of ECM components, which can lead to the prevention of cancer cell invasion and metastasis, the reduction of inflammation in joints of patients with arthritis, and the preservation of ECM components in the heart after a heart attack.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits the activity of various MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-8, MMP-9, and MMP-13. In vivo studies have shown that this compound has anti-tumor effects by preventing cancer cell invasion and metastasis, anti-inflammatory effects by reducing the activity of MMPs that are involved in the breakdown of ECM components in joints of patients with arthritis, and cardioprotective effects by preventing the degradation of ECM components in the heart after a heart attack.

Vorteile Und Einschränkungen Für Laborexperimente

4-{4-[(4-butylphenyl)sulfonyl]-1-piperazinyl}-4-oxobutanoic acid has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of MMPs, which makes it a useful tool for studying the role of MMPs in various physiological and pathological processes. Another advantage is that this compound has been extensively studied in vitro and in vivo, which provides a wealth of information on its biochemical and physiological effects. However, one limitation is that this compound has poor solubility in water, which can make it difficult to administer in certain experimental settings. Another limitation is that this compound can inhibit other enzymes besides MMPs, which can lead to off-target effects.

Zukünftige Richtungen

There are several future directions for the study of 4-{4-[(4-butylphenyl)sulfonyl]-1-piperazinyl}-4-oxobutanoic acid. One direction is to develop more potent and selective inhibitors of MMPs that have improved solubility and fewer off-target effects. Another direction is to study the role of MMPs in various diseases, including cancer, arthritis, and cardiovascular diseases, and to develop new therapies that target MMPs. Additionally, future studies could investigate the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its therapeutic effects. Finally, more research is needed to understand the long-term effects of MMP inhibition on ECM homeostasis and tissue remodeling in various organs and tissues.

Synthesemethoden

4-{4-[(4-butylphenyl)sulfonyl]-1-piperazinyl}-4-oxobutanoic acid can be synthesized through a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 4-butylbenzenesulfonyl chloride with piperazine in the presence of a base to form 4-{4-[(4-butylphenyl)sulfonyl]-1-piperazinyl}benzenesulfonamide. The second step involves the reaction of the sulfonamide with 4-oxobutanoic acid in the presence of a coupling agent to form this compound.

Wissenschaftliche Forschungsanwendungen

4-{4-[(4-butylphenyl)sulfonyl]-1-piperazinyl}-4-oxobutanoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and cardiovascular diseases. The inhibition of MMPs by this compound has been shown to have anti-tumor effects by preventing cancer cells from invading and metastasizing to other parts of the body. In addition, this compound has been shown to have anti-inflammatory effects by reducing the activity of MMPs that are involved in the breakdown of ECM components in joints of patients with arthritis. This compound has also been shown to have cardioprotective effects by preventing the degradation of ECM components in the heart after a heart attack.

Eigenschaften

IUPAC Name

4-[4-(4-butylphenyl)sulfonylpiperazin-1-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5S/c1-2-3-4-15-5-7-16(8-6-15)26(24,25)20-13-11-19(12-14-20)17(21)9-10-18(22)23/h5-8H,2-4,9-14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFFEXBVXUGMOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.